2-(4-Hexoxyphenyl)-4-(methylamino)-4-oxobutanoic acid
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Overview
Description
2-(4-Hexoxyphenyl)-4-(methylamino)-4-oxobutanoic acid is an organic compound characterized by its unique structure, which includes a hexoxyphenyl group and a methylamino group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hexoxyphenyl)-4-(methylamino)-4-oxobutanoic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Hexoxyphenyl Intermediate: The initial step involves the alkylation of phenol with hexyl bromide in the presence of a base such as potassium carbonate to form 4-hexoxyphenol.
Coupling with Butanoic Acid Derivative: The 4-hexoxyphenol is then coupled with a butanoic acid derivative, such as 4-chlorobutanoic acid, using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the ester intermediate.
Introduction of the Methylamino Group: The ester intermediate is then subjected to aminolysis with methylamine to introduce the methylamino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hexoxyphenyl)-4-(methylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
2-(4-Hexoxyphenyl)-4-(methylamino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Hexoxyphenyl)-4-(methylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating biochemical pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-4-(methylamino)-4-oxobutanoic acid
- 2-(4-Ethoxyphenyl)-4-(methylamino)-4-oxobutanoic acid
- 2-(4-Propoxyphenyl)-4-(methylamino)-4-oxobutanoic acid
Comparison
Compared to its analogs, 2-(4-Hexoxyphenyl)-4-(methylamino)-4-oxobutanoic acid is unique due to the presence of the hexoxy group, which imparts distinct physicochemical properties. This uniqueness can influence its solubility, reactivity, and interaction with biological targets, making it a compound of particular interest in research and development.
Properties
IUPAC Name |
2-(4-hexoxyphenyl)-4-(methylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-3-4-5-6-11-22-14-9-7-13(8-10-14)15(17(20)21)12-16(19)18-2/h7-10,15H,3-6,11-12H2,1-2H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQXKMLNVLAQBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(CC(=O)NC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24801179 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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